LogP Comparison: 3-Amino-4-phenyl-4H-1,2-oxazol-5-one vs. 3-Amino-5-phenylisoxazole
3-Amino-4-phenyl-4H-1,2-oxazol-5-one exhibits a calculated LogP of 0.735 (or 0.9 on the Molaid platform), whereas the regioisomeric 3-amino-5-phenylisoxazole (CAS 6455-31-8) shows a substantially higher LogP of 1.85 [1][2]. This ΔLogP of approximately 1.1 log units corresponds to an ~12-fold difference in octanol-water partition coefficient, placing the target compound in a more favorable range for aqueous solubility and oral bioavailability predictions under Lipinski's Rule of Five. The lower lipophilicity arises from the contribution of the carbonyl oxygen at position 5 in the isoxazolone ring versus the aromatic isoxazole ring of the comparator, which lacks this polar moiety.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.735 (ChemSrc); LogP = 0.9 (Molaid) |
| Comparator Or Baseline | 3-Amino-5-phenylisoxazole (CAS 6455-31-8): LogP = 1.85390 (Molbase) |
| Quantified Difference | ΔLogP ≈ 1.1 (approximately 12-fold difference in partition coefficient) |
| Conditions | In silico calculation; values sourced from ChemSrc, Molaid, and Molbase databases |
Why This Matters
For medicinal chemistry programs requiring balanced aqueous solubility, the ~12-fold lower lipophilicity of the target compound compared to the 5-phenyl regioisomer may translate into superior pharmacokinetic properties and reduced non-specific protein binding, making it a preferred building block for lead optimization when moderate polarity is desired.
- [1] Molaid. 3-Amino-4-phenylisoxazol-5-one (CAS 2510-30-7) – Calculated Properties. https://www.molaid.com/MS_17213767 (accessed 2026-05-02). View Source
- [2] Molbase. 3-Amino-5-phenylisoxazole (CAS 6455-31-8) – Chemical Properties. https://m.molbase.cn/baike/1625386/ (accessed 2026-05-02). View Source
